molecular formula C11H10O3 B1407841 1,7-Naphthalenediol, 6-(hydroxymethyl)- CAS No. 1334590-39-4

1,7-Naphthalenediol, 6-(hydroxymethyl)-

Cat. No. B1407841
M. Wt: 190.19 g/mol
InChI Key: GCARUNVWBWVAJT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1,7-Naphthalenediol, 6-(hydroxymethyl)-” is C10H8O2 . The molecular weight is 160.1693 . The IUPAC Standard InChI is InChI=1S/C10H8O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,11-12H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,7-Naphthalenediol, 6-(hydroxymethyl)-” include a molecular weight of 160.1693 and a molecular formula of C10H8O2 . Unfortunately, specific details such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Applications

Naphthalenediols, including isomers of 1,7-Naphthalenediol, have been studied for their reactivity and applications in synthetic chemistry. Koltunov (2008) demonstrated the condensation of isomeric naphthalenediols with benzene in the presence of aluminum bromide, yielding hydroxy-tetralones, which are useful intermediates in organic synthesis (Koltunov, 2008). This study elucidates the potential of naphthalenediols in facilitating the synthesis of complex organic molecules.

Environmental Impact and Degradation

Research by Wang, Atkinson, and Arey (2007) on the OH radical-initiated reactions of naphthalene and its derivatives, including alkylnaphthalenes, has provided insights into the environmental degradation processes of polycyclic aromatic hydrocarbons (PAHs). They identified major reaction products and their implications for atmospheric chemistry (Wang, Atkinson, & Arey, 2007).

Antioxidant Properties

Foti et al. (2002) explored naphthalene diols as a new class of antioxidants, highlighting the role of intramolecular hydrogen bonding in enhancing their antioxidant activity. This research suggests potential applications of naphthalenediols in developing new antioxidant agents (Foti et al., 2002).

Synthesis of Functionalized Naphthalenes

Kang, Kim, Oh, and Lee (2012) reported on the synthesis of functionalized naphthalenes via platinum-catalyzed hydroarylation, indicating the versatility of naphthalenediols in synthesizing naphthalene derivatives with potential applications in materials science and organic electronics (Kang, Kim, Oh, & Lee, 2012).

Discovery of Natural Products

Li, Huang, Liu, Liu, Zhan, and Chen (2014) isolated new compounds from Pterospermum yunnanense, including a naphthol closely related to naphthalenediols, showcasing the ongoing discovery of natural products and their diverse biological activities (Li et al., 2014).

Safety And Hazards

While specific safety data for “1,7-Naphthalenediol, 6-(hydroxymethyl)-” is not available, it’s important to handle all chemical substances with care. General precautions include avoiding inhalation, ingestion, or direct contact with the skin and eyes .

properties

IUPAC Name

6-(hydroxymethyl)naphthalene-1,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-6-8-4-7-2-1-3-10(13)9(7)5-11(8)14/h1-5,12-14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCARUNVWBWVAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Naphthalenediol, 6-(hydroxymethyl)-

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